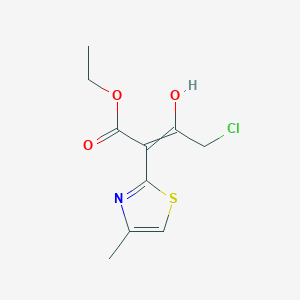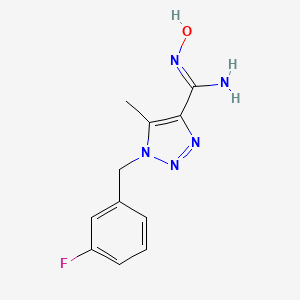
1-(3-fluorobenzyl)-N'-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide
概要
説明
1-(3-fluorobenzyl)-N’-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-N’-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a involving an azide and an alkyne. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions.
Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-fluorobenzyl bromide as the starting material.
Hydroxylation and Carboximidamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(3-fluorobenzyl)-N’-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
1-(3-fluorobenzyl)-N’-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(3-fluorobenzyl)-N’-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl and carboximidamide groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
類似化合物との比較
Similar Compounds
- 1-(3-chlorobenzyl)-N’-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide
- 1-(3-bromobenzyl)-N’-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide
- 1-(3-methylbenzyl)-N’-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide
Uniqueness
1-(3-fluorobenzyl)-N’-hydroxy-5-methyl-1H-1,2,3-triazole-4-carboximidamide is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly influence the compound’s biological activity, stability, and lipophilicity, making it distinct from its analogs with different substituents.
特性
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N'-hydroxy-5-methyltriazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O/c1-7-10(11(13)15-18)14-16-17(7)6-8-3-2-4-9(12)5-8/h2-5,18H,6H2,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOJWTVYOUTCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


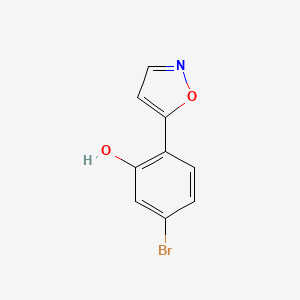

![7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1384235.png)
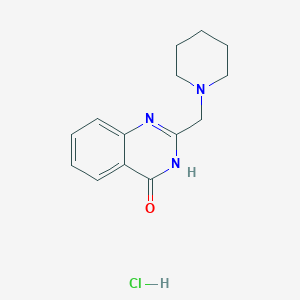
![6-mercapto-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384239.png)
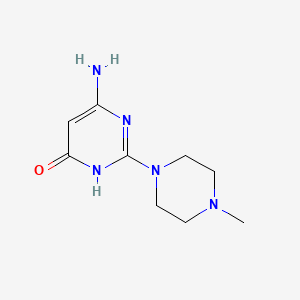
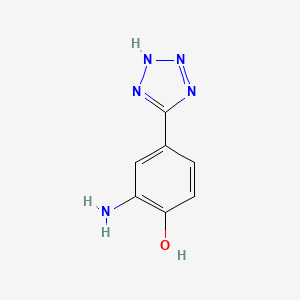
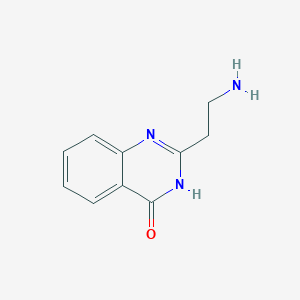
![3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384249.png)
![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B1384250.png)
![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1384251.png)

![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384255.png)
